molecular formula C13H9BrClNO4S B3460143 4-bromo-3-[(4-chlorophenyl)sulfamoyl]benzoic acid

4-bromo-3-[(4-chlorophenyl)sulfamoyl]benzoic acid

Cat. No.: B3460143
M. Wt: 390.64 g/mol
InChI Key: AMACSKSPNFFESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-[(4-chlorophenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C13H9BrClNO4S and a molecular weight of 390.63686 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-[(4-chlorophenyl)sulfamoyl]benzoic acid typically involves the following steps:

    Sulfonamide Formation: The reaction of the brominated benzoic acid with 4-chlorophenylsulfonamide under suitable conditions.

The reaction conditions often involve the use of catalysts such as palladium complexes (e.g., palladium acetate) and bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-[(4-chlorophenyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

4-bromo-3-[(4-chlorophenyl)sulfamoyl]benzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-bromo-3-[(4-chlorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The bromine and chlorine atoms may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-[(4-methylphenyl)sulfamoyl]benzoic acid
  • 4-bromo-3-[(4-fluorophenyl)sulfamoyl]benzoic acid
  • 4-bromo-3-[(4-nitrophenyl)sulfamoyl]benzoic acid

Uniqueness

4-bromo-3-[(4-chlorophenyl)sulfamoyl]benzoic acid is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. The combination of these functional groups makes it a valuable compound for various research applications, offering distinct advantages over similar compounds with different substituents.

Properties

IUPAC Name

4-bromo-3-[(4-chlorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO4S/c14-11-6-1-8(13(17)18)7-12(11)21(19,20)16-10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMACSKSPNFFESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-[(4-chlorophenyl)sulfamoyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-bromo-3-[(4-chlorophenyl)sulfamoyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-bromo-3-[(4-chlorophenyl)sulfamoyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-bromo-3-[(4-chlorophenyl)sulfamoyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-bromo-3-[(4-chlorophenyl)sulfamoyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-bromo-3-[(4-chlorophenyl)sulfamoyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.